molecular formula C28H36N8O4S B607681 GNE-293 CAS No. 1354955-67-1

GNE-293

Cat. No. B607681
M. Wt: 580.708
InChI Key: XRLOEZGWBZHADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GNE-293 is a potent and selective PI3Kδ inhibitor: GNE-293 navigates in vitro genotoxicity while improving potency and selectivity.

Scientific Research Applications

Chromosomal Breakpoints and Translocation in 293 Cells

The human kidney embryonic 293 cell line, extensively used in biomedical and pharmaceutical research, exhibits numerical and structural chromosomal anomalies. The identification of breakpoints responsible for structural chromosomal rearrangements in 293 cells, and the sensitivity of these chromosomes to ionizing radiation, advances our understanding of 293 cell biology and radiation biology studies. This research holds significance for genetic stability and manipulation in cell lines used for research and pharmaceutical purposes (Binz et al., 2019).

Development and Synthesis of PI3Kδ Inhibitors

GNE-293, identified as a potent and selective inhibitor of PI3Kδ, was involved in efforts to identify inhibitors with high potency and isoform selectivity. The study not only focused on the synthesis and functionalization of GNE-293 but also navigated the challenges of in vitro genotoxicity while enhancing potency and selectivity. This research highlights the importance of GNE-293 in the development of therapeutic agents and contributes to the understanding of the molecular mechanisms underpinning drug efficacy and safety (Safina et al., 2013).

Genome Dynamics in HEK293 Lineage

The study of genome dynamics in the HEK293 human cell lineage in response to various cell biology manipulations, such as transformation, adaptation, and selection, provides insights into the genomic regions enabling cell survival under selective conditions. By presenting methods to detect human/vector genome breakpoints and providing a user-friendly visualization tool for the 293 genome data, this research enriches the understanding of the genomic stability and manipulation in widely used cell lines (Lin et al., 2014).

properties

CAS RN

1354955-67-1

Product Name

GNE-293

Molecular Formula

C28H36N8O4S

Molecular Weight

580.708

IUPAC Name

4-(3-((2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)-9-methyl-6-morpholino-9H-purin-8-yl)oxy)azetidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

InChI

InChI=1S/C28H36N8O4S/c1-18(2)24-29-21-6-4-5-7-22(21)36(24)27-31-25-23(26(32-27)34-10-12-39-13-11-34)30-28(33(25)3)40-20-16-35(17-20)19-8-14-41(37,38)15-9-19/h4-7,18-20H,8-17H2,1-3H3

InChI Key

XRLOEZGWBZHADC-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(C=CC=C2)=C2N1C3=NC4=C(N=C(OC5CN(C6CCS(CC6)(=O)=O)C5)N4C)C(N7CCOCC7)=N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GNE-293;  GNE 293;  GNE293.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.